An In-depth Technical Guide to the Mechanism of Action of MC-Sq-Cit-PAB-Dolastatin10
An In-depth Technical Guide to the Mechanism of Action of MC-Sq-Cit-PAB-Dolastatin10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the antibody-drug conjugate (ADC) payload, MC-Sq-Cit-PAB-Dolastatin10. This advanced system leverages a potent microtubule inhibitor, a targeted delivery vehicle, and a sophisticated linker system designed for selective payload release within cancer cells.
Core Components and Overall Mechanism
The MC-Sq-Cit-PAB-Dolastatin10 is a complex chemical entity comprising four key components, each with a specific function in the targeted delivery and release of the cytotoxic agent.
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Monoclonal Antibody (mAb): The targeting component of the ADC, which is not part of the provided chemical name but is conjugated to it. The mAb is selected for its high affinity and specificity to a tumor-associated antigen on the surface of cancer cells.
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MC-Sq-Cit-PAB Linker: A multi-functional linker system responsible for stably attaching the cytotoxic payload to the antibody in circulation and facilitating its release under specific intracellular conditions.
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Dolastatin 10: A highly potent antimitotic agent that ultimately induces cancer cell death.
The general mechanism of action for an ADC utilizing this payload begins with the systemic administration of the ADC. The mAb component selectively binds to its target antigen on the surface of tumor cells. Following this binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes. Within the lysosome, the linker is cleaved, releasing the active Dolastatin 10 payload. The released drug then exerts its cytotoxic effects, leading to cell death.
Detailed Breakdown of Components
Dolastatin 10: The Cytotoxic Payload
Dolastatin 10 is a natural pentapeptide originally isolated from the marine sea hare Dolabella auricularia. It is a potent inhibitor of tubulin polymerization, a critical process for microtubule formation.[1][2][3] Microtubules are essential components of the cytoskeleton and are integral to various cellular processes, most notably mitosis.
By binding to tubulin, Dolastatin 10 disrupts microtubule dynamics, leading to the inhibition of mitotic spindle formation.[3][4] This disruption arrests the cell cycle at the G2/M phase, preventing cell division and ultimately inducing apoptosis (programmed cell death).[5] Dolastatin 10 and its synthetic analogs, such as monomethyl auristatin E (MMAE), are among the most potent antimitotic agents known, exhibiting cytotoxicity in the sub-nanomolar range against a variety of cancer cell lines.[6][7]
The MC-Sq-Cit-PAB Linker System
The linker is a critical element that dictates the stability and conditional activation of the ADC. The MC-Sq-Cit-PAB linker is a cleavable linker system designed for optimal performance.
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MC (Maleimidocaproyl): This component serves as the conjugation point to the monoclonal antibody. The maleimide (B117702) group reacts with free thiol groups, typically on cysteine residues of the antibody, to form a stable covalent bond.
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Sq (Squarate): Squarate esters are amine-reactive cross-linking reagents.[8][9] They offer a balance of reactivity and selectivity, reacting preferentially with amine nucleophiles.[8] This component likely facilitates the stable linkage between the other parts of the linker-payload system.
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Cit-PAB (Citrulline-p-aminobenzylcarbamate): This is the enzymatically cleavable and self-immolative portion of the linker.
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Valine-Citrulline (vc): While the provided name has "Cit", it is part of the well-established valine-citrulline (vc) dipeptide linker. This dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[9][10][11] The Val-Cit linker is known for its high stability in the bloodstream and its efficient cleavage within the lysosomal environment.[10]
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PAB (p-aminobenzylcarbamate): The PAB moiety acts as a self-immolative spacer.[8][12] Once Cathepsin B cleaves the peptide bond between citrulline and PAB, the PAB linker becomes electronically unstable and spontaneously decomposes, ensuring the release of the unmodified, fully active Dolastatin 10 payload.[8][12]
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Quantitative Data
The cytotoxic activity of ADCs utilizing the MC-Sq-Cit-PAB-Dolastatin10 drug-linker is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes publicly available IC50 data for ADCs employing this specific linker-payload conjugate.
| Antibody Target | Cell Line | Cancer Type | IC50 (nM) |
| anti-CD22 | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.385[13][14][15][16] |
| anti-Napi2b | IGROV-1 | Ovarian Cancer | 3.19[13][14][15][16] |
| anti-Napi2b | OVCAR-3x2.1 | Ovarian Cancer | 1.52[13][14][15][16] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 value of an ADC in a cancer cell line.
Materials:
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Target cancer cell line (e.g., WSU-DLCL2)
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Complete cell culture medium
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ADC construct (e.g., anti-CD22-MC-Sq-Cit-PAB-Dolastatin10)
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
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96-well microplates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding: Harvest and count the target cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[12]
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ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include wells with untreated cells as a control.[12]
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Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).
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MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
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Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.[12]
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Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Cathepsin B Cleavage Assay
This protocol assesses the enzymatic cleavage of the Cit-PAB linker by Cathepsin B.
Materials:
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ADC construct
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Recombinant human Cathepsin B
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Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)
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Quenching solution (e.g., acetonitrile (B52724) with a suitable internal standard)
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LC-MS/MS system
Procedure:
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Reaction Setup: In a microcentrifuge tube, combine the ADC with the assay buffer.
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Enzyme Activation: Pre-activate the Cathepsin B according to the manufacturer's instructions.
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Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B to the ADC solution.[6]
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Incubation: Incubate the reaction mixture at 37°C.
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Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and stop the reaction by adding the quenching solution.[6]
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Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released Dolastatin 10 over time.
ADC Internalization Assay
This protocol visualizes the internalization of the ADC into target cells.
Materials:
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Target cancer cell line
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Fluorescently labeled ADC
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Control unlabeled antibody
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Poly-L-lysine coated coverslips or imaging plates
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Lysosomal tracking dye (e.g., LysoTracker Red)
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Nuclear stain (e.g., DAPI)
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Confocal microscope
Procedure:
-
Cell Seeding: Seed the target cells onto coverslips or imaging plates and allow them to adhere overnight.
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ADC Incubation: Treat the cells with the fluorescently labeled ADC at a specific concentration and incubate at 37°C for various time points (e.g., 1, 4, 24 hours) to allow for internalization.
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Staining: In the final hour of incubation, add the lysosomal tracking dye. After the full incubation, wash the cells with PBS and fix them. Stain the nuclei with DAPI.
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Imaging: Mount the coverslips onto microscope slides and visualize the cells using a confocal microscope.
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Analysis: Analyze the images for the co-localization of the fluorescently labeled ADC with the lysosomes, which indicates successful internalization and trafficking to the lysosomal compartment.
Visualizations
Signaling Pathway of Dolastatin 10
Caption: Dolastatin 10 mechanism of action leading to apoptosis.
ADC Structure and Intracellular Processing
References
- 1. lateralflows.com [lateralflows.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Didecyl squarate--a practical amino-reactive cross-linking reagent for neoglycoconjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 16. 化合物 MC-Sq-Cit-PAB-Dolastatin10|T18315|TargetMol - ChemicalBook [m.chemicalbook.com]
